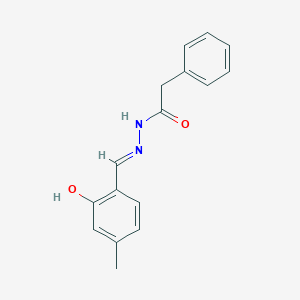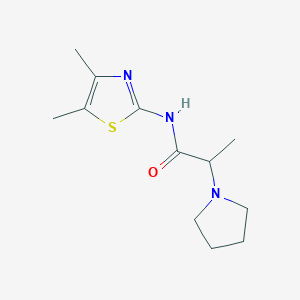
N'-(2-hydroxy-4-methylbenzylidene)-2-phenylacetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(2-hydroxy-4-methylbenzylidene)-2-phenylacetohydrazide, commonly known as HMBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HMBP is a yellow crystalline powder that belongs to the class of hydrazones. The compound has a molecular weight of 308.36 g/mol and a melting point of 174-176°C.
Mécanisme D'action
The exact mechanism of action of HMBP is not well understood. However, it is believed that the compound acts as a chelating agent, forming stable complexes with metal ions. This property of HMBP has been utilized in various analytical and biological applications.
Biochemical and Physiological Effects:
HMBP has been shown to exhibit various biochemical and physiological effects. The compound has been reported to possess antimicrobial, antioxidant, and anticancer properties. HMBP has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Avantages Et Limitations Des Expériences En Laboratoire
HMBP has several advantages as a reagent in laboratory experiments. The compound is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. HMBP also exhibits high selectivity towards certain metal ions, making it a useful reagent for the determination of trace amounts of these metals. However, HMBP has some limitations as well. The compound is sensitive to acidic conditions and can decompose in the presence of strong acids. HMBP also exhibits poor solubility in water, which can limit its use in aqueous systems.
Orientations Futures
There are several future directions for research on HMBP. One potential application of HMBP is in the development of new anticancer drugs. The compound has shown promising anticancer activity in vitro, and further studies are needed to evaluate its potential as a therapeutic agent. Another future direction for research on HMBP is in the development of new analytical methods for the determination of metal ions in various samples. The compound's high selectivity towards certain metal ions makes it a promising reagent for the development of new analytical methods. Finally, further studies are needed to elucidate the exact mechanism of action of HMBP and its potential applications in various fields of scientific research.
In conclusion, HMBP is a versatile compound with potential applications in various fields of scientific research. The compound's unique properties make it a useful reagent for the determination of trace amounts of metal ions and a promising candidate for the development of new anticancer drugs. Further studies are needed to fully understand the compound's mechanism of action and its potential applications in various fields of scientific research.
Méthodes De Synthèse
The synthesis of HMBP is relatively simple and involves the condensation reaction between 2-hydroxy-4-methylbenzaldehyde and phenylacetic hydrazide in the presence of a suitable catalyst. The reaction takes place in a solvent, typically ethanol or methanol, under reflux conditions. The product is then purified through recrystallization to obtain pure HMBP.
Applications De Recherche Scientifique
HMBP has found extensive applications in various fields of scientific research. One of the most significant applications of HMBP is in the field of analytical chemistry. HMBP has been used as a reagent for the determination of trace amounts of copper, nickel, and cobalt in various samples. The compound forms a colored complex with these metals, which can be measured spectrophotometrically.
Propriétés
IUPAC Name |
N-[(E)-(2-hydroxy-4-methylphenyl)methylideneamino]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-12-7-8-14(15(19)9-12)11-17-18-16(20)10-13-5-3-2-4-6-13/h2-9,11,19H,10H2,1H3,(H,18,20)/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSKLMQPBIBCFS-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=NNC(=O)CC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)/C=N/NC(=O)CC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-dimethyl-2-[(2-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B6026452.png)
![4-tert-butylcyclohexyl 4-[(4-bromophenyl)amino]-4-oxobutanoate](/img/structure/B6026464.png)
![N-(4-{[2-(3-methoxybenzyl)-4-morpholinyl]methyl}phenyl)acetamide](/img/structure/B6026472.png)

![N-benzyl-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B6026479.png)
![N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B6026486.png)
![N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-2-(methylthio)benzamide](/img/structure/B6026487.png)
![methyl (1-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B6026502.png)

![6-ethyl-9-hydroxy-5-methyl-7-oxa-5-azatetracyclo[6.3.0.0~2,6~.0~3,10~]undecan-4-one](/img/structure/B6026518.png)
![1-[2-(3-fluorophenyl)ethyl]-5-{[4-(3-methyl-2-pyridinyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B6026530.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B6026542.png)
![2-[(benzylthio)acetyl]-N-(4-ethoxyphenyl)hydrazinecarbothioamide](/img/structure/B6026550.png)
